Product packaging for Europium(III) trifluoromethanesulfonate(Cat. No.:CAS No. 52093-25-1)

Europium(III) trifluoromethanesulfonate

Cat. No.: B1240919
CAS No.: 52093-25-1
M. Wt: 599.2 g/mol
InChI Key: TWNOVENTEPVGEJ-UHFFFAOYSA-K
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Description

Significance of Lanthanide(III) Trifluoromethanesulfonates in Contemporary Chemistry

Lanthanide(III) trifluoromethanesulfonates, often abbreviated as Ln(OTf)₃, represent a class of powerful and versatile Lewis acid catalysts in modern organic synthesis. wikipedia.org Unlike traditional Lewis acids such as aluminium chloride (AlCl₃) or ferric chloride, lanthanide triflates are notably stable in the presence of water, which allows for a broader range of reaction conditions, including aqueous media. wikipedia.orgrsc.org This water tolerance marked a significant advancement, enabling reactions that were previously challenging.

The catalytic activity of lanthanide triflates is attributed to the lability of the triflate anion, which allows for substrate coordination without irreversible deactivation of the catalyst. They are particularly effective in promoting a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. wikipedia.orgacs.org A prime example is their use in Friedel-Crafts acylations and alkylations, where they can be used in catalytic amounts and are often recoverable and reusable, offering a more sustainable alternative to stoichiometric traditional catalysts that are consumed in the reaction. wikipedia.orgrsc.orgrsc.org Research has also demonstrated their utility in catalyzing Diels-Alder reactions, aldol (B89426) reactions, and the synthesis of nitrogen-containing compounds like pyridines. wikipedia.org

Overview of Europium(III) as a Trivalent Lanthanide Cation in Coordination Chemistry

The europium(III) ion (Eu³⁺) is a member of the lanthanide series and possesses a 4f⁶ electron configuration. nih.govrsc.org In its trivalent state, which is its most stable oxidation state, it acts as a hard Lewis acid, showing a preference for coordinating with hard donors like oxygen or nitrogen atoms. rsc.orgnih.govrsc.org Due to its relatively large ionic radius, the Eu³⁺ ion typically exhibits high coordination numbers, most commonly eight or nine. rsc.orgnih.govrsc.org The geometry of its coordination complexes is largely driven by the steric bulk of the surrounding ligands. nih.govrsc.org

A defining characteristic of the Eu³⁺ ion is its unique photophysical properties. rsc.orgrsc.org The 4f orbitals are shielded by the filled 5s and 5p orbitals, resulting in electronic transitions within the 4f shell (f-f transitions) that are largely unaffected by the ligand environment. nih.govrsc.org While these transitions are Laporte-forbidden and thus inherently weak, they give rise to exceptionally sharp, line-like emission bands and long luminescence lifetimes. nih.govrsc.orgmdpi.com The intensity of certain transitions, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 612 nm which produces a brilliant red emission, is highly sensitive to the local symmetry and coordination environment of the Eu³⁺ ion. mdpi.comresearchgate.netua.pt This feature makes the Eu³⁺ ion an invaluable spectroscopic probe for studying chemical structure and binding interactions. ua.ptresearchgate.net

Scope and Research Focus of Europium(III) Trifluoromethanesulfonate (B1224126) Studies

Research involving Europium(III) trifluoromethanesulfonate is multifaceted, leveraging its properties as both a Lewis acid and a luminescent center. A primary area of investigation is its application as a water-tolerant catalyst in organic synthesis. chemicalbook.com It is particularly effective in catalyzing Aldol reactions, specifically the reaction of silyl (B83357) enol ethers with aldehydes to form carbon-carbon bonds. rsc.org

Another major research focus is the development of advanced luminescent materials. This compound serves as a precursor or dopant for creating materials with strong red emission. rsc.org Studies have shown its use in self-assembled gels, which can function as smart soft materials, and in the development of fluorescence probes for sensitive biomolecule detection. rsc.org The compound's luminescent properties are also explored for applications in photonic and optoelectronic devices.

Furthermore, this compound is utilized in fundamental coordination chemistry studies. Researchers investigate the interactions between the Eu³⁺ ion, the triflate counterions, and solvent molecules to understand speciation and complex formation in solution. researchgate.netacs.org For instance, studies have examined how the triflate anion coordinates to the europium ion in different solvents and how this coordination influences the catalytic mechanism in reactions like the Mukaiyama aldol reaction. rsc.orgacs.org

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes the key physical and chemical properties of the compound.

PropertyValue/DescriptionSource(s)
Chemical Formula C₃EuF₉O₉S₃ chemicalbook.comstrem.com
Molecular Weight 599.17 g/mol chemicalbook.com
Appearance White to off-white crystalline solid/powder strem.comchembk.com
CAS Number 52093-25-1 chemicalbook.com
Key Characteristic Water-tolerant Lewis acid wikipedia.orgchemicalbook.com
Solubility Soluble in polar organic solvents (e.g., THF, CH₃CN); Insoluble in water chemicalbook.comchembk.com
Sensitivity Highly hygroscopic; absorbs moisture from the air chemicalbook.comchembk.com
Storage Under inert gas (e.g., Nitrogen, Argon) at 2-8°C chemicalbook.comchembk.com

Table 2: Selected Research Applications of this compound This interactive table highlights key research findings and applications for the compound.

Research AreaSpecific ApplicationKey FindingSource(s)
Catalysis Aldol ReactionEffectively catalyzes the reaction between silyl enol ethers and aldehydes. rsc.orgchemicalbook.com
Catalysis Friedel-Crafts AcylationAs part of the Ln(OTf)₃ family, it serves as a reusable catalyst for acylating substituted benzenes. rsc.orgrsc.org
Materials Science Luminescent GelsDoping self-assembled gels with the compound results in materials with red luminescence. rsc.org
Coordination Chemistry Solution Structure StudiesIn acetonitrile (B52724), triflate anions coordinate directly to the Eu³⁺ ion. researchgate.netacs.org
Biochemical Probes Fluorescence ImagingUsed to develop fluorescent probes for detecting biomolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3EuF9O9S3 B1240919 Europium(III) trifluoromethanesulfonate CAS No. 52093-25-1

Properties

IUPAC Name

europium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Eu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOVENTEPVGEJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3EuF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433321
Record name europium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52093-25-1
Record name europium trifluoromethanesulfonate
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URL https://comptox.epa.gov/dashboard/DTXSID70433321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Europium(III) trifluoromethanesulfonate
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Synthetic Methodologies and Preparative Research

Advanced Synthesis Routes for Europium(III) Trifluoromethanesulfonate (B1224126)

The synthesis of Europium(III) trifluoromethanesulfonate can be achieved through several distinct pathways, each starting from a different europium-containing precursor. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

A common and direct method involves the reaction of Europium(III) oxide (Eu₂O₃) with trifluoromethanesulfonic acid. This reaction must be conducted under anhydrous conditions to prevent hydrolysis of the triflate anion. The solid europium oxide is dissolved in the acid, and upon completion of the reaction, the resulting this compound is typically purified by filtration and recrystallization from an appropriate solvent like ethanol (B145695) to obtain a high-purity product. Trifluoromethanesulfonic acid reacts exothermically with metal oxides, making this a viable synthetic pathway. wikipedia.orgatamanchemicals.com

An alternative route proceeds via a chloride intermediate. In this method, Europium(III) oxide is first dissolved in concentrated hydrochloric acid (HCl) to produce hydrated Europium(III) chloride (EuCl₃·6H₂O). wikipedia.org To obtain the anhydrous form, which is crucial for the subsequent step, the hydrated chloride is often treated using the "ammonium chloride route". wikipedia.org This process involves heating with ammonium (B1175870) chloride to form an intermediate like (NH₄)₂[EuCl₅], which then thermally decomposes to yield anhydrous EuCl₃. wikipedia.orgwikipedia.org The anhydrous Europium(III) chloride is subsequently reacted with trifluoromethanesulfonic acid. wikipedia.org The addition of a solvent such as ethyl ether can facilitate the precipitation of the final triflate salt, which is then collected and dried. This conversion of a metal chloride to a triflate is a known synthetic transformation. wikipedia.orgatamanchemicals.com

This compound can also be synthesized directly from elemental europium metal. This process involves the reaction of the metal with trifluoromethanesulfonic acid in an anhydrous solvent. Key parameters that influence this reaction include temperature, which is typically maintained between 25–80°C to balance the rate of metal dissolution against the risk of ligand decomposition. The purity of the solvent is critical to avoid hydrolysis. After the reaction, the mixture is filtered to remove any unreacted metal, and the solvent is removed under reduced pressure. The resulting solid product is then purified by recrystallization from methanol (B129727) or ethanol, yielding pure this compound as a white, hygroscopic powder.

Industrial-Scale Production and Process Optimization

The transition from laboratory synthesis to industrial-scale production of this compound involves significant process optimization to ensure safety, efficiency, and product consistency. Pilot-scale syntheses, with batches around 100 kg, have been developed. Key considerations for large-scale production include:

Reactor Design: Glass-lined steel reactors are often employed to prevent metallic contamination of the highly pure product.

Process Control: In-line monitoring, such as pH control, is used to ensure the complete neutralization of the acid and to track the reaction's progress.

Waste Management: The synthesis can produce hydrogen off-gas, which must be safely scrubbed. Additionally, spent solvents are often recovered through distillation for reuse, improving the economic and environmental profile of the process.

Purity Verification and Analytical Characterization Techniques for Synthetic Products

Confirming the purity and identity of the synthesized this compound is essential. A suite of analytical techniques is employed for this purpose.

Analytical TechniquePurposeTypical Findings
Elemental Analysis To confirm stoichiometry.EDTA titrations are used for Eu³⁺ content. Combustion analysis measures carbon (14.2% theoretical) and sulfur (13.1%) content.
Infrared (IR) Spectroscopy To verify the presence and coordination of the triflate anion.Strong absorption bands are observed around 1260 cm⁻¹ (C-F stretch) and 1030 cm⁻¹ (S-O stretch).
Nuclear Magnetic Resonance (¹H NMR) To confirm the absence of proton-containing impurities.A clean spectrum indicates the absence of residual solvents or organic ligand fragments.
X-ray Diffraction To determine the crystal structure.For the hydrated form, studies reveal a nonagonal prismatic geometry with nine water molecules in the coordination sphere of the europium ion.

Catalytic Recycling and Ligand Recovery in Preparative Processes

In industrial applications where this compound is used as a catalyst, recovery and recycling are economically and environmentally important. A common method for recovering the europium from spent reaction mixtures involves acidification with dilute sulfuric acid. This process protonates the triflate anion and causes the europium to precipitate as Europium(III) hydroxide (B78521) (Eu(OH)₃). The collected hydroxide can then be reacted with fresh trifluoromethanesulfonic acid to regenerate the this compound catalyst. This recovery and reconversion process can achieve efficiencies greater than 90%. The concept of recycling triflic acid has also been demonstrated in related processes, such as the dissolution and recovery of thoria from nuclear fuel scrap, suggesting potential for a closed-loop system. researchgate.net

Catalytic Applications and Mechanistic Investigations

Europium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

The catalytic efficacy of Europium(III) trifluoromethanesulfonate is rooted in its identity as a potent Lewis acid. This characteristic governs its interaction with substrates and its ability to accelerate reactions under various conditions.

As a Lewis acid, this compound functions by accepting electron pairs from Lewis basic substrates. The central Europium(III) ion (Eu³⁺) is electron-deficient and thus readily coordinates to electron-rich sites, such as the oxygen atom of a carbonyl group. This interaction, or activation, renders the substrate more electrophilic and susceptible to nucleophilic attack. organic-chemistry.org The trifluoromethanesulfonate (triflate, OTf⁻) anions are excellent leaving groups, and their lability in solution allows substrates to easily access and coordinate to the europium cation without causing irreversible deactivation of the catalyst. organic-chemistry.org Classified as a Class III Lewis acid, europium triflate exhibits moderate electrophilicity, which contributes to its broad utility. organic-chemistry.org

A defining feature of this compound and other lanthanide triflates is their remarkable stability and activity in the presence of water. lookchem.com Unlike traditional Lewis acids such as aluminum chloride, which readily hydrolyze and become deactivated, europium triflate can function effectively in aqueous media. organic-chemistry.org The discovery of this water tolerance in the 1990s represented a significant advancement, allowing for a wider range of solvent systems and broadening the scope of Lewis acid-catalyzed reactions. organic-chemistry.org Research into the mechanism of this tolerance has revealed that while water molecules can coordinate to the europium ion, the catalyst maintains its ability to activate substrates. In some cases, the presence of water can even influence reaction rates and pathways.

Carbon-Carbon Bond Formation Reactions

This compound is particularly effective in catalyzing reactions that form new carbon-carbon bonds, which are fundamental transformations in the synthesis of complex organic molecules.

The Mukaiyama aldol (B89426) reaction, the addition of a silyl (B83357) enol ether to an aldehyde or ketone, is a cornerstone of organic synthesis. This compound is an efficient catalyst for this reaction. lookchem.comchemistry-chemists.com The mechanism involves the activation of the aldehyde's carbonyl group by the Eu³⁺ ion, which lowers the energy barrier for the nucleophilic attack by the silyl enol ether. organic-chemistry.org This process facilitates the formation of a β-hydroxy carbonyl compound, a key structural motif in many natural products and pharmaceuticals.

Mechanistic studies have shown that the choice of the europium salt's counteranion can significantly impact the reaction's efficiency. For instance, in a comparative study of the Mukaiyama aldol reaction in a water-tetrahydrofuran (THF) solvent system, the triflate counteranion (OTf⁻) led to higher initial reaction rates than the nitrate (B79036) counteranion (NO₃⁻) in lower water concentrations. This suggests that the triflate anion's properties contribute to a more active catalytic species under these conditions.

Table 1: Effect of Europium(III) Counteranion on Mukaiyama Aldol Reaction Rate

Catalyst Solvent System (v/v) Initial Reaction Rate
Eu(OTf)₃ 10% H₂O/THF Higher than Eu(NO₃)₃
Eu(NO₃)₃ 10% H₂O/THF Lower than Eu(OTf)₃
Eu(OTf)₃ 40% H₂O/THF Similar to Eu(NO₃)₃

This table is generated based on qualitative findings described in the literature. Absolute rate values are not provided.

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring, proceeding via an electrophilic aromatic substitution mechanism. Early applications of lanthanide triflates included their use as recoverable, water-tolerant catalysts for this transformation. organic-chemistry.org this compound serves as a Lewis acid catalyst by activating the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride), generating a highly electrophilic acylium ion or a related complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. The catalyst's ability to function under mild conditions makes it a useful alternative to the stoichiometric amounts of aluminum chloride traditionally required for this reaction. organic-chemistry.org

The addition of an allyl group to a carbonyl compound is a valuable method for synthesizing homoallylic alcohols. Lanthanide triflates, as a class of catalysts, have been successfully employed in the allylation of carbonyls and their derivatives (like imines) using organometallic reagents such as allylstannanes (e.g., allyltributylstannane (B1265786) or tetraallyltin). The reaction is promoted by the Lewis acidic lanthanide triflate, which activates the carbonyl compound towards nucleophilic attack by the allylstannane. This methodology has been shown to be effective for the catalytic allylation of imines, demonstrating the utility of this catalyst class in facilitating C-C bond formation with organotin reagents.

Trofimov Synthesis of Polyfunctionalized Pyrroles

Europium(III) triflate has been successfully employed as a catalyst in the Trofimov synthesis to create polyfunctionalized pyrroles. dntb.gov.ua This reaction involves the condensation of a ketoxime with an activated alkyne, such as dimethyl acetylenedicarboxylate, to construct the pyrrole (B145914) ring. dntb.gov.ua The traditional Trofimov reaction often requires a superbasic medium, like potassium hydroxide (B78521) in DMSO. wikipedia.org The use of europium(III) triflate provides a Lewis acid-catalyzed alternative for this valuable pyrrole synthesis. dntb.gov.ua

Other Organic Transformations

Acylation of Alcohols and Phenols

Lanthanide triflates, including europium(III) triflate, are recognized as powerful and recyclable catalysts for the acylation of alcohols and phenols. researchgate.netresearchgate.net These reactions typically utilize various acid anhydrides as the acylating agents. researchgate.net The strong Lewis acidic character of the lanthanide metal center activates the acylating agent, facilitating the attack by the alcohol or phenol (B47542) nucleophile. nih.govgoogle.com This catalytic approach is effective for a wide array of substrates, from simple to more complex and functionalized molecules. researchgate.net Notably, other lanthanide triflates like Erbium(III) triflate have demonstrated high efficacy in these transformations, suggesting a general utility for this class of catalysts. researchgate.net

Reactions with Silyl Enol Ethers

This compound is a particularly effective water-tolerant Lewis acid for promoting Aldol-type reactions between silyl enol ethers and aldehydes. The catalytic mechanism involves the activation of the aldehyde's carbonyl group by the europium cation. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. This activation lowers the reaction's energy barrier, leading to increased reaction rates and higher yields of the corresponding β-hydroxy ketone or ester products after a work-up step.

Chiral Catalysis and Enantioselective Synthesis

Pybox-Europium(III) Combinations in Asymmetric Reactions

The combination of europium(III) triflate with chiral bis(oxazoline) ligands, commonly known as Pybox ligands, creates potent catalytic systems for asymmetric synthesis. Pybox ligands are C2-symmetric and coordinate to the europium ion in a tridentate fashion, forming a chiral Lewis acid complex. This complex can effectively control the stereochemical outcome of various reactions. The C2-symmetry of the ligand is crucial as it reduces the number of possible transition states, leading to higher enantioselectivity. The defined chiral environment around the metal center allows for facial discrimination on the prochiral substrate, guiding the reaction to form one enantiomer preferentially.

Enantioselective Fluorination of Alkyl 1-indanone-2-carboxylates

A notable application of Pybox-Europium(III) systems is the highly enantioselective α-fluorination of β-keto esters, specifically alkyl 1-indanone-2-carboxylates. This reaction provides an efficient route to synthesizing molecules with quaternary α-fluoro stereocenters.

In this transformation, the europium(III) triflate and a chiral Pybox ligand form a pre-catalyst. This complex then coordinates to the β-keto ester, increasing the acidity of the α-proton and facilitating the formation of a europium enolate. The enantioselectivity arises from the C2-symmetric ligand, which effectively shields one of the diastereotopic faces of the enolate. An electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is then directed to the unblocked face of the enolate, resulting in the formation of the fluorinated product with high enantiomeric excess. dntb.gov.ua Research has shown that excellent yields and enantioselectivities (up to 96% ee) can be achieved under mild conditions, for instance, at -30 °C in acetonitrile (B52724). dntb.gov.ua

The choice of both the Pybox ligand and the ester group on the substrate can influence the reaction's efficiency and selectivity. For example, studies have demonstrated that sterically hindered esters can lead to higher enantiocontrol. dntb.gov.ua

Table 1: Enantioselective Fluorination of Alkyl 1-indanone-2-carboxylates using a Pybox-Eu(OTf)₃ Catalyst Reaction conditions involve the substrate, Eu(OTf)₃, a chiral Pybox ligand, and NFSI in acetonitrile at -30°C.

Substrate R Group (Aromatic Ring Position) Product Yield (%) Enantiomeric Excess (ee, %)
H 2-fluoro-1-indanone-2-carboxylate 76 Low
6-OMe 6-methoxy-2-fluoro-1-indanone-2-carboxylate High 90
6-CF₃ 6-trifluoromethyl-2-fluoro-1-indanone-2-carboxylate High 81
5,6-(OMe)₂ 5,6-dimethoxy-2-fluoro-1-indanone-2-carboxylate High 91

Data synthesized from findings reported in scientific literature. dntb.gov.ua

Investigations into Catalytic Mechanisms and Ligand Design for Enhanced Activity

This compound, a prominent water-tolerant Lewis acid, has been the subject of extensive research to elucidate its catalytic mechanisms and to design more effective catalyst systems. thermofisher.comsigmaaldrich.com These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile compound. Key areas of focus include understanding the role of the triflate anion, the influence of ligand architecture on stereoselectivity, and the application of advanced spectroscopic techniques to probe the catalyst's coordination environment during the reaction.

Role of Triflate Dissociation in Catalytic Cycles

The catalytic activity of this compound is fundamentally linked to the lability of its triflate (CF₃SO₃⁻) anions. In a typical catalytic cycle, the triflate group dissociates from the europium(III) center, creating a vacant coordination site. This dissociation is a critical step as it allows a substrate molecule, which acts as a Lewis base, to coordinate to the electrophilic Eu³⁺ ion.

The europium center, by accepting an electron pair from the substrate (e.g., the oxygen atom of a carbonyl group), functions as a Lewis acid, thereby activating the substrate for subsequent reaction. For instance, in an Aldol reaction, this coordination makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The weakly coordinating nature of the triflate anion is advantageous; it is easily displaced by the substrate but is not so reactive that it leads to irreversible deactivation of the catalyst, a common issue with traditional Lewis acids in the presence of protic solvents or basic substrates. This characteristic underpins the compound's celebrated water tolerance, allowing it to function effectively in aqueous media.

Influence of Ligand Stereocenters and Molecular Architecture on Catalysis

Research has demonstrated that ligands incorporating multiple stereocenters and possessing C₂ symmetry can effectively guide the approach of substrates to the europium ion. rsc.org For example, ligands designed with six coordination sites can bind tightly to the Eu³⁺ ion, while their specific geometry promotes substrate binding from a preferred direction, leading to the formation of one enantiomer over the other. rsc.org

Catalytic studies have provided specific insights into how ligand structure affects performance. It was found that modifying the periphery of the ligand framework can have a significant impact on both reaction yield and enantioselectivity. rsc.org

Table 1: Effect of Ligand Ester Groups on Catalytic Performance rsc.org
Ligand FeatureImpact on YieldImpact on EnantioselectivityRationale
Bulky Ester GroupsLower YieldsLower EnantioselectivitySteric hindrance may impede substrate approach and optimal orientation in the active site.
Linear Ester GroupsHigher YieldsImproved EnantioselectivityReduced steric bulk allows for more effective substrate coordination and a more defined chiral environment.

This demonstrates that even subtle changes in the ligand's molecular architecture can be leveraged to fine-tune the catalytic activity and selectivity of the europium complex. rsc.org

Luminescence-Decay Measurements for Understanding Water Coordination in Catalytic Processes

A unique advantage of using europium(III) in catalysis is its intrinsic luminescence, which can be used as a powerful tool to probe the catalytic mechanism in real-time. rsc.org Specifically, luminescence-decay measurements of the Eu³⁺ ion are highly sensitive to its immediate coordination environment, particularly the number of coordinated water molecules.

The lifetime of the europium ion's excited state is quenched by O-H oscillators from coordinated water molecules. This relationship allows researchers to calculate the water coordination number (q) by measuring the luminescence decay rate. This technique has been adapted to study catalytic reactions in solution to gain a deeper understanding of the mechanism. rsc.org

In one such investigation, luminescence-decay measurements were performed on Eu³⁺-containing precatalysts during a catalytic reaction. rsc.org The data revealed a direct correlation between the addition of a substrate and the displacement of water molecules from the europium coordination sphere.

Table 2: Luminescence-Decay Analysis of Substrate Coordination rsc.org
Reaction StateObservationInference
Before Substrate AdditionA specific luminescence decay rate corresponding to a certain number of coordinated water molecules is measured.The initial state of the catalyst in the reaction medium is characterized.
After Substrate (Benzaldehyde) AdditionThe water-coordination number to the Eu³⁺ ion decreases, as indicated by a change in the luminescence decay lifetime.The benzaldehyde (B42025) substrate displaces water molecules to coordinate directly to the europium(III) center, confirming a key step in the Lewis acid catalytic cycle. rsc.org

This method provides direct experimental evidence of substrate-metal binding, a fundamental event in the catalytic cycle that was previously inferred primarily from kinetic data or product analysis. rsc.org It showcases a sophisticated approach to mechanistic investigation, leveraging the unique spectroscopic properties of the lanthanide ion itself.

Luminescent Properties and Photonic Applications

Fundamental Luminescence Mechanisms of Europium(III) Trifluoromethanesulfonate (B1224126)

The luminescence of europium(III) complexes is a multi-step process that relies on the efficient transfer of energy from an organic ligand to the central metal ion. This indirect excitation method overcomes the inherently low absorption coefficients of the Eu(III) ion, which are a result of the parity-forbidden nature of its f-f electronic transitions instras.com.

The primary mechanism for Eu(III) luminescence in its complexes is known as ligand-sensitized luminescence or the "antenna effect" mdpi.com. The process unfolds as follows:

Light Absorption: An organic ligand, or "antenna," absorbs photons (typically in the UV region), transitioning from its ground singlet state (S₀) to an excited singlet state (S₁) mdpi.comnih.gov.

Intersystem Crossing (ISC): The excited ligand then undergoes intersystem crossing, a non-radiative process that transfers it from the excited singlet state (S₁) to a lower-energy, but longer-lived, excited triplet state (T₁) nih.govnih.gov. The presence of the heavy lanthanide ion can enhance the efficiency of this spin-forbidden transition nih.gov.

Energy Transfer (ET): The energy from the ligand's triplet state is transferred non-radiatively to the Eu(III) ion, exciting it to one of its resonant energy levels, such as the ⁵D₂, ⁵D₁, or ⁵D₀ states nih.gov.

Relaxation and Emission: The excited Eu(III) ion rapidly relaxes non-radiatively to the lowest excited emissive state, ⁵D₀. From this level, it returns to the ground state ⁷F manifold (⁷F₀, ⁷F₁, ⁷F₂, etc.) by emitting a photon, resulting in the characteristic luminescence mdpi.comnih.gov.

The energy transfer from the ligand to the metal can occur through two main mechanisms: Förster resonance energy transfer, which involves through-space Coulombic interactions, and Dexter electron exchange, a through-bond mechanism requiring orbital overlap osti.gov. For many europium complexes, experimental evidence confirms that the Dexter mechanism, proceeding from the ligand's triplet state, is the dominant pathway for sensitization nih.govosti.gov. The efficiency of this entire process is critical and depends on factors such as the energy gap between the ligand's triplet state and the Eu(III) accepting level and the distance between the donor (ligand) and acceptor (Eu(III) ion) nih.gov.

The emission spectrum of a europium(III) complex is dominated by a series of sharp, narrow bands corresponding to transitions from the ⁵D₀ excited state to the various levels of the ⁷F ground state manifold (J = 0, 1, 2, 3, 4) nih.govd-nb.info. The analysis of these emission spectra provides significant insight into the local coordination environment and site symmetry of the Eu(III) ion researchgate.net.

The key transitions observed in the visible spectrum are:

⁵D₀ → ⁷F₀: A single, non-degenerate peak around 579-581 nm. Its presence indicates that the Eu(III) ion occupies a site with Cₙ, Cₙᵥ, or Cₛ symmetry.

⁵D₀ → ⁷F₁: A magnetic dipole transition found around 590-594 nm, which is relatively insensitive to the coordination environment and is often used as a reference for intensity comparisons nih.gov.

⁵D₀ → ⁷F₂: An electric dipole transition, typically the most intense band in the spectrum, located around 611-617 nm nih.govnih.govscispace.com. This transition is "hypersensitive," meaning its intensity is highly dependent on the local symmetry. A strong ⁵D₀ → ⁷F₂ emission signifies that the Eu(III) ion is in a coordination environment that lacks a center of inversion, which is a prerequisite for high luminescence efficiency nih.govacs.org.

⁵D₀ → ⁷F₃ and ⁵D₀ → ⁷F₄: Weaker transitions occurring at longer wavelengths, around 650 nm and 701 nm, respectively nih.govd-nb.info.

The ratio of the intensity of the ⁵D₀ → ⁷F₂ transition to that of the ⁵D₀ → ⁷F₁ transition serves as a reliable indicator of the asymmetry of the coordination sphere around the europium ion.

TransitionApproximate Wavelength (nm)Nature of TransitionEnvironmental Sensitivity
⁵D₀ → ⁷F₀ 579 - 581Electric Dipole (Forbidden)Indicates low symmetry (Cₙ, Cₙᵥ, Cₛ)
⁵D₀ → ⁷F₁ 590 - 594Magnetic DipoleLow (often used as reference)
⁵D₀ → ⁷F₂ 611 - 617Electric Dipole (Hypersensitive)High (indicates lack of inversion center)
⁵D₀ → ⁷F₃ ~654Electric Dipole (Forbidden)Low
⁵D₀ → ⁷F₄ ~701Electric DipoleModerate
Data compiled from multiple sources nih.govd-nb.info.

Enhancement of Luminescence through Coordination Chemistry

The intrinsic luminescence quantum yield of the Eu(III) ion can be significantly enhanced by carefully designing its coordination environment. Europium(III) trifluoromethanesulfonate is an excellent starting material for synthesizing such complexes, as the triflate anion does not typically interfere with the coordination of desired ligands d-nb.info.

A primary cause of luminescence quenching, especially in aqueous solutions, is the presence of high-energy oscillators, such as O-H, N-H, or C-H bonds, in the inner coordination sphere of the Eu(III) ion nih.gov. These vibrations provide a non-radiative pathway for the de-excitation of the ⁵D₀ state. Therefore, a key strategy for enhancing luminescence is to replace coordinating solvent molecules (like water) with organic ligands that lack such high-frequency vibrations d-nb.infonih.govnih.gov.

Effective ligands often possess several key features:

Strong Absorption (Antenna Function): Ligands with extensive π-conjugated systems, such as β-diketonates (e.g., thenoyltrifluoroacetonate, tta), pyridyl derivatives, and aromatic carboxylic acids, are efficient light absorbers mdpi.comnih.govacs.org.

Efficient Energy Transfer: The ligand's triplet state energy must be appropriately positioned above the ⁵D₀ level of Eu(III) to facilitate efficient energy transfer.

Coordination Saturation: Multidentate ligands can wrap around the Eu(III) ion, occupying multiple coordination sites to shield it from quenching solvent molecules nih.govacs.org. For instance, tridentate ligands can form stable nine-coordinate complexes that leave no room for water molecules in the inner sphere d-nb.info.

Asymmetric Environment: Ligands that create a highly asymmetric crystal field around the Eu(III) ion enhance the probability of the ⁵D₀ → ⁷F₂ transition, leading to brighter, purer red emission wpmucdn.com. Examples include complexes with triphenylphosphine oxide (TPPO) or nitrogen-containing heterocyclic ligands nih.govwpmucdn.com.

Incorporating europium(III) salts into supramolecular structures like self-assembled gels offers a novel strategy for enhancing luminescence . When this compound is doped into a self-assembled gel formed from tetrahexyl pyromellitamide in cyclohexane (B81311), the resulting material exhibits a distinct red luminescence originating from the Eu(III) ions .

The enhancement mechanism in these soft materials is twofold:

Binding and Shielding: Spectroscopic studies suggest that the Eu(III) ions bind to the amide groups within the gel network . This incorporation into the assembled structure effectively shields the metal ion from external quenchers.

Reduced Vibrational Quenching: The rigid architecture of the gel matrix restricts the intramolecular rotation and vibration of the complexed Eu(III) ions nih.gov. This limitation on molecular motion reduces non-radiative decay pathways, thereby increasing the luminescence lifetime and quantum yield nih.gov.

In one study, a luminescence lifetime of 273 ± 8 μs was recorded for the ⁵D₀ → ⁷F₂ transition in such a doped gel, demonstrating the effectiveness of this approach for creating smart, luminescent soft materials .

Advanced Photonic Devices and Display Technologies

The superior luminescent properties of europium(III) complexes, namely their high color purity, sharp emission bands, and long decay times, make them highly suitable for advanced photonic applications instras.comuc3m.es. Complexes derived from this compound are investigated for use in a variety of devices.

Organic Light-Emitting Diodes (OLEDs): Eu(III) complexes are prime candidates for the emissive layer in OLEDs to generate pure red light wpmucdn.com. The narrow emission band of the ⁵D₀ → ⁷F₂ transition leads to excellent color saturation, which is crucial for high-quality displays wpmucdn.com. Ligand design is critical for OLED applications, not only for optimizing luminescence but also for ensuring good thermal stability and charge-transporting properties wpmucdn.com.

Luminescent Sensors and Probes: The sensitivity of the Eu(III) emission spectrum to the local coordination environment can be exploited for chemical sensing. For example, the binding of certain anions can displace quenching water molecules, leading to a "turn-on" luminescence response d-nb.info.

Time-Gated Spectroscopy and Bio-imaging: The long luminescence lifetimes of europium complexes (in the microsecond to millisecond range) are significantly longer than the autofluorescence from biological samples (nanosecond range) nih.gov. This allows for time-gated or time-resolved detection, where the short-lived background fluorescence is allowed to decay before the long-lived europium emission is measured. This technique dramatically improves the signal-to-noise ratio, making these complexes valuable as probes in bio-imaging applications nih.govnih.gov. Self-assembled systems containing europium can be used to create nanoparticles for in vivo imaging nih.govnih.gov.

Bioimaging Applications of Europium(III) Luminescence

The unique luminescent properties of europium(III) ions, such as long-lived emission and large Stokes shifts, make them highly suitable for bioimaging applications, effectively overcoming the interference from autofluorescence in biological systems. nih.gov

Time-Gated Luminescence Techniques

Time-gated luminescence (TGL) is a powerful technique that leverages the long luminescence lifetimes of lanthanide ions like europium(III) to eliminate transient background signals. nih.gov This method involves pulsed excitation followed by a delay before signal detection, allowing the short-lived autofluorescence from biological samples (which decays on a nanosecond timescale) to subside. nih.govrsc.org The long-lived emission from the europium(III) complex is then recorded in a time-gated window, resulting in a high signal-to-noise ratio and enhanced imaging contrast. nih.gov

The effectiveness of TGL in bioimaging has been demonstrated in various applications, including the visualization of specific cells. For instance, Giardia cysts and Cryptosporidium oocysts have been successfully labeled and imaged using europium(III) complexes under time-gated conditions. nih.gov This technique relies on the formation of luminescent europium(III) chelates that can be attached to biomolecules, such as antibodies, to target specific cellular structures. nih.gov The process can be rapid, with luminescence imparted to cell-specific antibodies within seconds of adding a europium(III) source, such as europium(III) chloride, to ligands already conjugated to the antibodies. nih.gov

Key parameters for TGL microscopy include:

Delay Time: A short period after the excitation pulse to allow background fluorescence to decay (e.g., 10-200 µs). rsc.org

Gate Time: The period during which the long-lived lanthanide luminescence is collected (e.g., 0.4-1.0 ms). rsc.org

Lamp Pulse Width: The duration of the excitation pulse (e.g., 60 µs). rsc.org

This temporal discrimination against background signals makes TGL a highly sensitive detection method for bioimaging. nih.gov

Development of Fluorescent Probes for Biomolecule Detection

Europium(III)-based fluorescent probes are designed to detect and image specific biomolecules with high sensitivity. These probes typically consist of a ligand (an "antenna") that absorbs light efficiently and transfers the energy to the central Eu(III) ion, which then emits its characteristic sharp, red light. acs.orgnih.gov

A significant area of development is in creating probes for targeted applications, such as cancer imaging. nih.gov For example, bifunctional Eu(III) complexes have been developed for luminescence-guided surgery. nih.gov These probes can be conjugated to targeting vectors, like peptides that bind to prostate-specific membrane antigen (PSMA) on cancer cells. nih.gov This allows for the specific accumulation of the probe in tumor tissue. Systemic administration of a Cherenkov emitter like 68Ga, followed by the application of the europium(III) probe, can result in significant signal enhancement, enabling successful tumor resection in mouse models. nih.gov The robust optical properties of these probes also permit post-surgical analysis of the excised tissue using luminescence microscopy without requiring additional staining. nih.gov

Another strategy involves indirect detection reagents. For instance, a succinimide-activated lanthanide chelating ligand can be attached to lysine residues in a linker protein. nih.gov This "Luminescence-Activating" complex can then rapidly impart luminescence to antibodies upon the addition of europium(III), circumventing complex direct labeling procedures that might compromise antibody function. nih.gov Europium cryptates have also been used as stable fluorescent labels for detecting DNA hybrids on solid supports, offering a quantitative and rapid measurement method. nih.gov

Circularly Polarized Luminescence (CPL) Studies

Circularly polarized luminescence (CPL) provides information about the chiral environment of the emitting species in its excited state. nih.gov It is the emission analogue of electronic circular dichroism (CD) and is a powerful tool for studying the conformation of chiral molecules. nih.gov Europium(III) complexes are particularly well-suited for CPL studies due to their magnetic dipole-allowed 5D0 → 7F1 transition, which can lead to large CPL signals. nih.gov

Chirality and Dissymmetry Factors in Europium(III) Complexes

For chiral lanthanide complexes, glum values can be significant, often reaching magnitudes of 0.1 or greater, compared to typical values of 10-3 to 10-1 for small organic molecules. nih.gov The introduction of bulky substituents into chiral ligands can create distorted structures, which in turn influences the CPL intensity. rsc.org For example, in a series of Eu(III) coordination polymers with different chiral β-diketonate ligands, a larger distortion led to an enhanced dissymmetry factor. rsc.org

Table 1: Dissymmetry Factors of Chiral Europium(III) Coordination Polymers
ComplexChiral LigandgCPL Value
[Eu(+hfc)₃(p-dpeb)]ₙ(+)-3-(heptafluorobutyryl)camphorate-0.22
[Eu(+pfc)₃(p-dpeb)]ₙ(+)-3-(pentafluoropropionyl)camphorate-0.10
[Eu(+tfc)₃(p-dpeb)]ₙ(+)-3-(trifluoroacetyl)camphorate-0.05

Influence of Counterions and Solvents on CPL Activity

The CPL activity of europium(III) complexes is strongly influenced by the surrounding medium, including the choice of counterion and solvent. acs.org These factors can affect the precise coordination geometry of the complex in solution, thereby altering the CPL signature.

A study comparing europium(III) complexes with triflate (CF₃SO₃⁻) and nitrate (B79036) (NO₃⁻) counterions in different solvents demonstrated this pronounced effect. acs.org The complex with the triflate counterion consistently showed higher luminescence dissymmetry factors compared to its nitrate counterpart. acs.org The highest absolute glum value was recorded for the triflate complex in dichloromethane (DCM), an apolar solvent. acs.org

The solvent plays a crucial role in determining the CPL activity. The CPL spectra of the triflate complex in acetonitrile (B52724) (AN), a solvent of medium polarity, was found to be a weighted combination of its spectra in the highly polar methanol (B129727) (MeOH) and the apolar DCM. acs.org This suggests that the complex exists in an equilibrium of different solvated species in acetonitrile. acs.org Interestingly, the CPL signatures in methanol and dichloromethane can be nearly opposite for the same enantiomer, highlighting the dramatic impact of the solvent environment on the chiral excited state. acs.org The size of the counterion can also play a role; in a series of heterobimetallic Eu(III) complexes, the CPL activity was found to increase with the size of the alkali metal counter-cation (from Na⁺ to Cs⁺). rsc.org

Table 2: Maximum Absolute glum Values for a Chiral Europium(III) Complex with Different Counterions and Solvents
CounterionSolventMax |glum| (at ~595 nm)
Triflate (CF₃SO₃⁻)Dichloromethane (DCM)0.17
Triflate (CF₃SO₃⁻)Acetonitrile (AN)0.12
Triflate (CF₃SO₃⁻)Methanol (MeOH)0.04
Nitrate (NO₃⁻)Dichloromethane (DCM)0.14
Nitrate (NO₃⁻)Acetonitrile (AN)0.02
Nitrate (NO₃⁻)Methanol (MeOH)0.02

Data adapted from a study on [EuL(tta)₂(H₂O)]·CF₃SO₃ and its nitrate analogue. acs.org

Coordination Chemistry and Solution Behavior

Solvation Shells and Complexation of Europium(III) Ions

The Eu³⁺ ion in solution is surrounded by solvent molecules, forming distinct solvation shells. The composition and structure of these shells are fundamental to understanding the ion's chemical behavior.

The inner-sphere, or first coordination sphere, consists of molecules directly bonded to the Eu³⁺ ion. Due to its relatively large ionic radius (1.09 Å) and preference for high coordination numbers, Eu³⁺ typically accommodates eight or nine coordinating atoms. rsc.orgrsc.orgnih.gov In aqueous solutions, Eu³⁺ is coordinated by approximately eight or nine water molecules. rsc.orgd-nb.info The geometry of these aqua ions is often a capped square antiprism or a tricapped trigonal prism. d-nb.info

The molecules in the inner sphere are not static; they undergo exchange with molecules from the bulk solvent. The kinetics of this ligand exchange are crucial for many applications. For instance, in the context of MRI contrast agents, the rate of water exchange is a critical parameter for enhancing signal intensity. The exchange process is a key step in complex formation reactions, where solvent molecules are displaced by other ligands.

The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is known for being a weakly coordinating anion. wikipedia.org Its role in the coordination sphere of Eu³⁺ is highly dependent on the solvent. In aqueous solutions, the triflate anion generally remains in the outer coordination sphere, not directly bonded to the Eu³⁺ ion, which is instead fully hydrated. d-nb.infoacs.org This is because water is a strong enough ligand to exclude the triflate anion.

However, in less competitive solvents like acetonitrile (B52724), the situation changes. Studies combining molecular dynamics simulations and EXAFS spectroscopy have shown that triflate anions can and do coordinate directly to the Eu³⁺ ion in the inner sphere. acs.org In acetonitrile, Eu(OTf)₃ can form complexes where triflate anions bind in a monodentate fashion. acs.org For example, a stable nine-coordinate complex has been identified where two triflate anions and three acetonitrile molecules are directly bound to the Eu³⁺ ion. acs.org This demonstrates that while triflate is a weak ligand, it can directly participate in the coordination environment of Eu³⁺ when stronger donors like water are absent.

Ligand Design and Their Influence on Europium(III) Properties

The design of ligands that bind to Eu³⁺ is a vast area of research, driven by the desire to tune the ion's properties for applications in luminescence, catalysis, and medical imaging. rsc.orgnih.gov

Following the Hard and Soft Acids and Bases (HSAB) principle, the hard Eu³⁺ cation shows a strong preference for hard donor atoms. rsc.org This explains its high affinity for oxygen-containing ligands, such as water, carboxylates, and β-diketonates. rsc.orgrsc.orgmdpi.com Nitrogen donors are also commonly used and form stable complexes with Eu³⁺. rsc.orgrsc.orgnih.gov The interaction with nitrogen donors can be influenced by the charge on adjacent oxygen donors within the same ligand. nih.govacs.org

Sulfur, being a softer donor atom, has a weaker affinity for the hard Eu³⁺ ion compared to oxygen and nitrogen. rsc.org Consequently, ligands with sulfur donor atoms are less commonly employed for complexing Eu³⁺ unless specific electronic properties are desired. rsc.org

Table 1: Donor Atom Preferences of Europium(III)

Donor AtomHSAB ClassificationAffinity for Eu³⁺Common Ligand Examples
Oxygen HardHighWater, Carboxylates, Diketonates, Amides
Nitrogen Borderline/HardHighPyridines, Amines, Phenanthrolines
Sulfur SoftLowThioethers, Thiolates

Macrocyclic ligands are large, cyclic molecules with multiple donor atoms that can encapsulate a metal ion. Cryptands are a class of three-dimensional macrobicyclic ligands that form highly stable and kinetically inert complexes with metal ions, including Eu³⁺. northwestern.edunih.gov

The high stability of these complexes arises from several factors:

The Macrocyclic/Cryptate Effect : This thermodynamic effect leads to a significant increase in stability compared to complexes with analogous acyclic ligands.

Preorganization : The ligand is already in a conformation suitable for binding the metal ion, reducing the entropic penalty of complexation.

Kinetic Inertness : Once formed, the cryptate complexes are often very slow to dissociate. This is particularly important for applications where the complex must remain intact, such as in biological systems. northwestern.edu

Cryptands can effectively shield the Eu³⁺ ion from quenching solvent molecules, which is advantageous for enhancing its luminescent properties. nih.govresearchgate.net The size of the cryptand's cavity can be tailored to match the ionic radius of the lanthanide, allowing for selective complexation. rsc.orgnih.gov This size-matching can lead to conformational changes in the complex depending on the specific lanthanide ion. nih.gov

Solvent Effects on Coordination and Reactivity

The solvent plays a critical role in the coordination chemistry of Europium(III) trifluoromethanesulfonate, influencing not only the solvation shell but also the reactivity of the complex. rsc.orgnih.gov

As mentioned, in strongly coordinating solvents like water, the triflate anion is typically excluded from the inner sphere. rsc.orgacs.org In contrast, weakly coordinating solvents like acetonitrile allow for direct coordination of the triflate anion. rsc.orgnih.govacs.org The coordination number of Eu³⁺ can also change depending on the solvent. For example, the total solvation number has been observed to decrease from nine in water to eight in dimethylformamide and seven in dimethylacetamide. researchgate.net

The composition of mixed solvent systems also has a profound effect. In water-tetrahydrofuran mixtures, luminescence studies showed that at low water concentrations (≤20%), about five water molecules were coordinated to Eu³⁺, indicating that the triflate anion had almost completely dissociated. rsc.org The nature of the solvent and the specific counterions present can significantly impact the luminescent and catalytic properties of Eu³⁺ complexes. rsc.orgmdpi.com For instance, the catalytic activity of Eu(OTf)₃ in reactions like the Mukaiyama aldol (B89426) reaction is directly linked to the dissociation of the triflate ion and the coordination of reactants to the Eu³⁺ center, a process heavily mediated by the solvent environment. rsc.org

Table 2: Europium(III) Coordination in Different Solvents

SolventTypical Inner-Sphere SpeciesTypical Coordination NumberTriflate (OTf⁻) BehaviorReference
Water [Eu(H₂O)₉]³⁺9Outer-sphere rsc.orgd-nb.infoacs.org
Acetonitrile [Eu(OTf)ₓ(CH₃CN)ᵧ]⁽³⁻ˣ⁾⁺8 or 9Inner-sphere (monodentate) acs.org
Dimethylsulfoxide [Eu(DMSO)₈]³⁺8Outer-sphere researchgate.net
Dimethylformamide [Eu(DMF)₈]³⁺8Outer-sphere researchgate.net
Dimethylacetamide [Eu(DMA)₇]³⁺7Outer-sphere researchgate.net

Aqueous and Aqueous-Organic Solutions

In aqueous solutions, the Europium(III) ion is known to be strongly hydrated. For this compound, often referred to as Europium(III) triflate, the triflate anion (CF₃SO₃⁻) is generally considered to be a non-coordinating or weakly coordinating anion. researchgate.net This allows water molecules to dominate the first coordination sphere of the Eu(III) ion. X-ray diffraction studies of the hydrated solid, Eu(H₂O)₉(CF₃SO₃)₃, reveal that the europium ion is coordinated by nine water molecules, forming a nonagonal prismatic geometry.

In aqueous-organic solvent mixtures, such as 50% aqueous methanol (B129727), studies have shown that the triflate anion does not form inner-sphere complexes with Eu(III) at concentrations around 0.200 M. researchgate.net This indicates that the solvent molecules (water and methanol) remain the primary ligands for the europium ion. The preference for oxygen-donor ligands is a characteristic feature of the hard Lewis acidic Eu(III) ion. nih.govrsc.org The coordination number of trivalent europium typically ranges from eight to nine, influenced by the smaller ionic radius of Eu(III) compared to its divalent counterpart. nih.govrsc.org

The catalytic activity of this compound in reactions like the Mukaiyama aldol reaction in aqueous media is a testament to its water-tolerant Lewis acidity. nih.gov The lability of the triflate anions allows for the coordination of substrates to the Eu(III) center, facilitating the reaction without being irreversibly deactivated by water.

Room-Temperature Ionic Liquids as Solvents for Europium(III)

Room-temperature ionic liquids (RTILs) present a unique and complex solvent environment for metal ions. When this compound is dissolved in imidazolium-based RTILs, the coordination sphere of the Eu(III) ion is strongly influenced by the nature of the RTIL anion. acs.org

In some RTILs, the europium ion is solvated solely by the RTIL anions. acs.org In other cases, neutral, undissociated Eu(OTf)₃ moieties can exist, with the coordination sphere being completed by the solvent anions. acs.org The viscosity of the RTIL and the specific europium salt used can introduce kinetic effects that influence the coordination of other added anions, such as chloride or fluoride, to the metal center. acs.org The use of ionic liquids as diluents in solvent extraction processes for the separation of lanthanides like europium has also been explored. researchgate.net

The interaction between the ions in an ionic liquid can be influenced by the polarity of an added co-solvent. In nonpolar solvents, contact ion pairs (CIPs) are formed, where the cation and the anionic europium complex remain in close proximity. rsc.org This proximity can distort the coordination polyhedron of the europium complex, leading to a lower symmetry and enhanced luminescence. rsc.org Conversely, in polar solvents, solvent-separated ion pairs (SSIPs) are favored, allowing the europium complex anion to adopt a higher symmetry, which can reduce its luminescence. rsc.org

Spectroscopic Probes for Investigating Coordination Environment

A suite of advanced spectroscopic techniques is employed to elucidate the intricate details of the coordination environment of this compound.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS)

TRLFS is a powerful technique for probing the coordination environment of fluorescent lanthanide ions like Eu(III). nih.govnih.gov It provides information on the number of water molecules coordinated to the Eu(III) ion by measuring the luminescence decay lifetime. nih.govhzdr.de This is based on the principle that the non-radiative de-excitation of the excited Eu(III) ion is highly efficient through the O-H vibrational modes of coordinated water molecules.

This technique has been instrumental in studying the mechanism of Eu(III)-catalyzed reactions, such as the Mukaiyama aldol reaction, by monitoring the changes in water coordination to the Eu(III) center as the reaction progresses. nih.gov The sensitivity of TRLFS allows for in situ measurements at environmentally relevant concentrations, making it invaluable for studying the speciation of europium in complex systems. nih.govhzdr.de

Table 1: TRLFS Data for Europium(III) Complexation

System Log K Quenching Mechanism Reference
Eu(III) with Humic Substances 3.38 - 5.08 Static nih.gov
Eu(III) with Salicylic Acid - Static and Dynamic nih.gov
Eu(III) with Amino Acids ~1 - nih.gov

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Fine Structure Spectroscopy (EXAFS)

EXAFS is a technique that provides information about the local atomic structure around a specific element. It is particularly useful for determining bond distances and coordination numbers in both crystalline and non-crystalline materials.

Combined studies using EXAFS and TRLFS have been employed to investigate the solvation of Eu(III) in room-temperature ionic liquids. acs.orgresearchgate.net These studies have revealed how the first solvation shell of the europium ion is influenced by the nature of the RTIL anion and the presence of other coordinating species. acs.orgresearchgate.net For instance, such combined approaches can distinguish between solvation by RTIL anions alone and the formation of neutral Eu(OTf)₃ species. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Coordination Number and Ligand Interactions

NMR spectroscopy is another vital tool for studying the coordination chemistry of paramagnetic ions like Eu(III). The paramagnetic nature of Eu(III) can induce significant shifts in the NMR signals of nearby nuclei, an effect that can be exploited to gain structural information. wikipedia.org These "lanthanide-induced shifts" can provide details about the geometry of the complex in solution.

NMR techniques, including the analysis of the nuclear Overhauser effect (NOE) and pseudocontact shifts, have been used to understand the structure and symmetry of europium complexes in different solvent environments. rsc.org For example, NMR studies can differentiate between contact ion pairs and solvent-separated ion pairs in ionic liquid solutions. rsc.org While direct NMR studies on this compound focusing on coordination number are less common in the provided results, the principles of using paramagnetic lanthanide complexes as shift reagents are well-established. capes.gov.br

UV-Visible and Fluorescence Emission Spectroscopy for Complexation Studies

UV-Visible and fluorescence emission spectroscopy are fundamental techniques for studying the complexation of Eu(III) with various ligands. The complexation of Eu(III) can lead to changes in the UV-Visible absorption spectrum of the ligand and significant enhancement of the Eu(III) luminescence. nih.gov

Studies using these techniques have confirmed that the triflate anion is non-coordinating in aqueous and aqueous-methanol solutions, as no significant changes in the spectra are observed upon its addition. researchgate.net In contrast, the complexation with other ligands, such as amino acids, results in noticeable spectral changes, allowing for the determination of complex stability constants. nih.gov The characteristic emission spectrum of Eu(III), with its sharp peaks arising from f-f transitions, is particularly sensitive to the coordination environment, making fluorescence spectroscopy a highly sensitive method for complexation studies. researchgate.netresearchgate.net

Table 2: Spectroscopic Data for Europium(III) Complexes

Complex Excitation Wavelength (nm) Emission Wavelength (nm) Application Reference
[Eu(µ2-OC2H5)(btfa)(NO3)(phen)]2phen ~405 - Optoelectronics, Biochemistry researchgate.net
Eu(III) with TTA and phenanthroline derivatives UV region 611 (⁵D₀→⁷F₂) Lighting devices, Lasers researchgate.net
Eu(III) with 2,7-BTFDBC, DBM, and Phen 300-475 - - researchgate.net

This table is interactive. Click on the headers to sort the data.

Thermodynamic Aspects of Europium(III) Complexation

The thermodynamic properties of europium(III) complexation are crucial for understanding the stability and nature of the resulting coordination compounds. This compound is frequently utilized in these studies because the trifluoromethanesulfonate (triflate) anion is considered to be non-coordinating. This characteristic allows for the detailed investigation of the thermodynamic parameters associated with the interaction of the Eu(III) ion with various ligands in solution, without significant interference from the counter-ion. The complexation of europium(III) is typically studied in aqueous solutions, where the thermodynamics are governed by changes in enthalpy (ΔH) and entropy (ΔS).

The formation of europium(III) complexes with different ligands is often investigated using techniques such as isothermal titration calorimetry (ITC), potentiometry, and spectroscopic methods. These studies provide quantitative data on the stability constants (log β), as well as the enthalpic and entropic contributions to the Gibbs free energy (ΔG) of complexation.

Research into the complexation of europium(III) with various ligands reveals important trends in its thermodynamic behavior. The complexation is generally driven by a large positive entropy change, which is characteristic of lanthanide ions. This is attributed to the release of a significant number of water molecules from the hydration sphere of the highly charged Eu(III) cation upon ligand binding.

Complexation with Aminocarboxylates:

Studies on the complexation of Eu(III) with aminocarboxylate ligands such as nitrilotriacetate (NTA), ethylenediaminetetraacetate (B1237979) (EDTA), and ethylene (B1197577) glycol-bis(2-aminoethyl ether)-N,N,N',N'-tetraacetate (EGTA) have provided detailed thermodynamic data. For instance, isothermal titration calorimetry at 25 °C in an aqueous solution containing 0.1 M NaCl has been used to determine the thermodynamic parameters for the formation of Eu(III) complexes with these ligands. mdpi.comsemanticscholar.org

In the case of NTA, both 1:1 (Eu(NTA)⁰(aq)) and 1:2 (Eu(NTA)₂³⁻) complexes are formed. The formation of the 1:1 complex is endothermic, driven by a large positive entropy change. mdpi.comsemanticscholar.org In contrast, the formation of the 1:2 complex is exothermic. mdpi.comsemanticscholar.org The complexation reactions with EDTA and EGTA to form 1:1 complexes are also endothermic and entropy-driven. mdpi.comsemanticscholar.org

Complexation with Carboxylates and Dicarboxylates:

The complexation of Eu(III) with simple carboxylates and dicarboxylates has also been extensively studied. A thermodynamic study of Eu(III) complexation with acetate, 2-hydroxy-2-methylpropanoate, succinate (B1194679), and phthalate (B1215562) was conducted at 25 °C and an ionic strength of 1.0 M. iaea.org The results showed that the enthalpy of formation for most of these carboxylate complexes is endothermic, and the complexation is driven by entropy. iaea.org Dicarboxylic anions like succinate and phthalate were found to form more stable complexes than monocarboxylates such as acetate. iaea.org The presence of a hydroxyl group, as in 2-hydroxy-2-methylpropanoate, also enhances the stability of the complex. iaea.org

Complexation with Lactate (B86563):

The interaction of Eu(III) with lactate has been investigated at various temperatures. These studies, employing potentiometry, microcalorimetry, and spectroscopic techniques, have determined the stability constants for the formation of successive lactate complexes (Eu(Lactate)²⁺, Eu(Lactate)₂⁺, and Eu(Lactate)₃(aq)). osti.gov The complexation of Eu(III) with lactate is found to be exothermic, with the stability of the complexes decreasing as the temperature increases. osti.gov Spectroscopic data suggest that these are inner-sphere complexes where the lactate ligand acts as a chelate, with the α-hydroxyl group participating in the coordination to the europium ion. osti.gov

Complexation with Carbonate:

The following interactive data tables summarize the thermodynamic parameters for the complexation of Europium(III) with selected ligands.

Table 1: Thermodynamic Data for Eu(III) Complexation with Aminocarboxylates at 25 °C mdpi.comsemanticscholar.org (Data obtained in 0.1 M NaCl aqueous solution)

LigandComplexlog βΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)ΔG (kJ mol⁻¹)
NTAEu(NTA)⁰(aq)11.4 ± 0.125.5 ± 1.9--8.1
NTAEu(NTA)₂³⁻20.2 ± 0.2-36.6 ± 3.6--
EDTAEu(EDTA)⁻17.0 ± 0.139.2 ± 1.1161 ± 4-9.1
EGTAEu(EGTA)⁻18.0 ± 0.266.7 ± 6.4255 ± 21-9.2

Table 2: Stability Constants (log β) of Eu(III) Complexes with Various Carboxylates at 25 °C and I = 1.0 M iaea.org

Ligandlog β₁log β₂
Acetate2.454.15
2-hydroxy-2-methylpropanoate3.205.76
Succinate3.515.75
Phthalate3.655.89

Table 3: Stability Constants (log β) of Eu(III)-Lactate Complexes at Various Temperatures osti.gov

Temperature (°C)log β₁log β₂log β₃
102.915.096.55
252.724.806.16
402.554.545.81
552.394.295.48
702.244.065.18
Specieslog β
EuCO₃⁺5.88 ± 0.05
Eu(CO₃)₂⁻10.03 ± 0.06
Eu(CO₃)₃³⁻12.4 ± 0.08
Eu(CO₃)₄⁵⁻14.3 ± 0.1

Applications in Advanced Materials Science

Multifunctional Additives in Perovskite Solar Cells

The introduction of Europium(III) trifluoromethanesulfonate (B1224126) as a multifunctional additive in perovskite solar cells (PSCs) has demonstrated significant improvements in device performance and stability. researchgate.net

A key challenge in the commercialization of perovskite solar cells is their long-term stability, particularly under thermal stress and continuous illumination. Research has shown that incorporating Europium(III) trifluoromethanesulfonate into the perovskite layer can substantially enhance both the thermal and photostability of the devices. researchgate.net In a notable study, PSCs containing the europium compound retained 82% of their initial power conversion efficiency (PCE) after being subjected to aging for 1500 hours at 85 ± 5 °C under 1 sun illumination in ambient air. researchgate.net This improved stability is critical for the operational lifetime of perovskite solar cells.

Parameter Value
Initial Power Conversion Efficiency (PCE)23.8% researchgate.net
PCE Retention after 1500h at 85°C82% researchgate.net

The formation of defects, such as iodine vacancies, within the perovskite crystal lattice is a primary cause of non-radiative recombination, which limits the efficiency and stability of PSCs. Density functional theory (DFT) calculations have revealed that the trifluoromethanesulfonate (OTF⁻) anion from Eu(OTF)₃ strongly coordinates with lead ions (Pb²⁺) in the perovskite structure. researchgate.net This strong coordination effectively passivates the iodine vacancy defects, thereby reducing defect density and suppressing non-radiative recombination. researchgate.net This inhibition of defect formation is a key mechanism behind the observed improvements in device performance. researchgate.net

Property Observation with Eu(OTF)₃
Perovskite Grain Size≈2 µm researchgate.net
Film CrystallinityEnhanced researchgate.net
Champion Power Conversion Efficiency (PCE)23.8% researchgate.net

Hybrid Organic-Inorganic Networks and Sol-Gel Derived Materials

This compound is also utilized in the development of luminescent hybrid organic-inorganic materials, often synthesized via the sol-gel process. These materials combine the properties of both organic polymers and an inorganic framework, offering avenues for creating multifunctional materials.

Ureasils are a class of hybrid materials where a siliceous backbone is functionalized with urea (B33335) cross-links and polyether chains. nih.govresearchgate.net Doping these materials with Europium(III) ions, introduced in the form of this compound or other europium salts, imparts photoluminescent properties to the resulting hybrid. nih.govnih.gov The sol-gel process allows for the creation of di-urea cross-linked siloxane-polyethylene oxide (U-PEO) and siloxane-polypropylene oxide (U-PPO) hybrid frameworks. nih.gov The transparent and elastomeric nature of these doped ureasils makes them potentially useful for multifunctional devices. nih.gov

The local environment of the Europium(III) ions within the hybrid matrix determines the material's luminescent properties. Spectroscopic studies, including Fourier transform infrared (FTIR) and photoluminescence spectroscopy, have been employed to investigate the coordination of Eu³⁺ ions. nih.govresearchgate.netnih.gov In di-ureasils, it has been shown that the Eu³⁺ ions can be coordinated by different sites within the hybrid framework. nih.govresearchgate.net Specifically, there is evidence for the coordination of Eu³⁺ by the carbonyl group of the urea bridge and by the ether-type oxygen atoms of the polyether chains. nih.govnih.gov The extent of interaction with each site can be influenced by factors such as the concentration of the europium salt and the length of the polyether chains. researchgate.net This ability to tune the coordination environment opens up possibilities for designing hybrid materials with tailored optical properties. researchgate.net

Potential for Smart Soft Materials in Advanced Optoelectronic Systems

This compound, also known as europium(III) triflate, is a compound of significant interest in the development of smart soft materials for advanced optoelectronic systems. Its incorporation into various soft matter matrices, such as gels and polymers, can impart unique luminescent and stimuli-responsive properties, paving the way for innovative applications in sensing, lighting, and display technologies.

Research has demonstrated that doping self-assembled gels with europium(III) triflate can produce materials with strong, red luminescence characteristic of the europium(III) ion. rsc.org These "smart" soft materials exhibit sensitivity to their local environment, and their optical properties can be modulated by external stimuli. This responsiveness is crucial for the development of advanced sensors and interactive optoelectronic devices.

One notable area of investigation is the integration of europium(III) triflate into luminescent hydrogels and metallogels. researchgate.netnih.govnih.gov These materials are particularly promising due to their flexible, three-dimensional structures and their ability to respond to a variety of stimuli, including temperature, pH, and the presence of specific chemical analytes. nih.gov The triflate counter-ion can influence the coordination environment of the Eu(III) ion, which in turn affects the intensity and lifetime of its luminescence.

Detailed Research Findings

A key study in this area involved the doping of self-assembled pyromellitamide gels in cyclohexane (B81311) with europium(III) triflate. The resulting soft material exhibited the following properties:

Luminescence: The gel displayed a distinct red emission originating from the europium(III) ions upon excitation. rsc.org

Binding and Association: Spectroscopic analysis suggested that the europium(III) ions bind to the amide groups within the gel structure. rsc.org

Luminescence Lifetime: The characteristic 5D0 → 7F2 transition of the europium(III) ion was measured to have a lifetime of 273 ± 8 µs when excited with a 300 nm laser. rsc.org

These findings highlight the potential of using europium(III) triflate to create soft materials where the luminescent properties are directly integrated into the material's structure. The long lifetime of the europium emission is particularly advantageous for applications in time-gated spectroscopy and microscopy, which can reduce background interference and enhance detection sensitivity. rsc.org

The following table summarizes the key findings from the study on europium(III) triflate-doped pyromellitamide gels:

PropertyValue/ObservationSignificance for Optoelectronics
Luminescent Center Europium(III) ionProvides characteristic red emission.
Matrix Self-assembled pyromellitamide gelCreates a flexible, soft material framework.
Emission Color RedDesirable for red pixels in displays and specific lighting applications.
Luminescence Lifetime 273 ± 8 µsEnables time-resolved detection for advanced sensing and imaging.
Excitation 300 nm (laser)Demonstrates the ability to excite the material with a UV source.
Binding Site Amide groups of the gelatorShows interaction between the salt and the soft matrix.

While research on europium(III) triflate in electrochromic devices is still emerging, related studies on other lanthanide triflates offer valuable insights. For instance, electrolytes containing erbium triflate have been successfully employed in smart windows, demonstrating the potential of this class of compounds in modulating light transmission in optoelectronic devices.

The development of these smart soft materials is a step towards creating more dynamic and interactive optoelectronic systems. The ability to fine-tune the luminescent and responsive properties of these materials by altering the chemical environment of the europium(III) ion opens up a wide range of possibilities for next-generation technologies.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For Europium(III) trifluoromethanesulfonate (B1224126), DFT calculations are instrumental in understanding its fundamental properties, such as coordination and the energetics of defect formation.

While specific DFT studies on defect formation in crystalline Europium(III) trifluoromethanesulfonate are not widely published, the methodology for such investigations is well-established. The formation energy of a point defect, such as a vacancy or an interstitial, is a critical parameter that determines the stability and properties of a material. This energy is calculated as the difference between the total energy of a supercell containing the defect and the total energy of the perfect, pristine bulk supercell, adjusted for the chemical potentials of the atoms added or removed. arxiv.orgyoutube.com The formula for the formation energy (Ef) of a defect X in a charge state q is given by:

Ef[Xq] = Etot[Xq] - Etot[bulk] - Σniμi + qEF

Where:

Etot[Xq] is the total energy of the supercell with the charged defect.

Etot[bulk] is the total energy of the perfect bulk supercell.

ni is the number of atoms of species i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect.

μi is the chemical potential of species i.

q is the charge of the defect.

EF is the Fermi level, representing the electron chemical potential. arxiv.org

This computational framework allows researchers to predict the dominant defect types under various conditions. youtube.com

In terms of coordination, DFT is used to optimize the geometries of Eu(III) complexes and to understand the nature of the bonding between the europium ion and its ligands. nih.gov For instance, in studies of other Eu(III) complexes, DFT has been used to characterize the geometries of complexes with ligands like gallic acid. nih.gov This approach can be applied to model the coordination environment of the Eu(III) ion with trifluoromethanesulfonate anions and solvent molecules, determining bond lengths, bond angles, and coordination numbers.

Molecular Dynamics Simulations for Solvation and Complexation Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing detailed information about the solvation and complexation of ions in solution.

Studies on this compound in mixed aqueous-organic solvents have utilized Time-Resolved Laser-Fluorescence Spectroscopy (TRLFS), a technique often complemented by MD simulations, to probe the solvation shell of the Eu(III) ion. researchgate.net These investigations reveal that the composition of the first solvation sphere around the Eu(III) ion is highly dependent on the solvent system. In water-dimethylsulfoxide (DMSO) mixtures, Eu(III) is preferentially solvated by DMSO across the entire range of solvent compositions. researchgate.net Conversely, in water-dimethylformamide (DMF) and water-dimethylacetamide (DMA) systems, preferential hydration is observed in the water-deficient regions. researchgate.net

A key finding from these studies is the change in the total solvation number of the Eu(III) ion as the solvent environment changes. The solvation number decreases from 9 in pure water to 8 in pure DMSO and DMF, and further to 7 in pure DMA, suggesting significant steric hindrance from the bulkier solvent molecules. researchgate.net

Table 1: Solvation Number of Eu(III) in Different Solvents
SolventTotal Solvation NumberReference
Water9 researchgate.net
Dimethylsulfoxide (DMSO)8 researchgate.net
Dimethylformamide (DMF)8 researchgate.net
Dimethylacetamide (DMA)7 researchgate.net

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of this compound, which are governed by its electronic structure. The luminescence of Eu(III) is particularly sensitive to its coordination environment.

The trifluoromethanesulfonate (triflate) anion is considered an "innocent" or non-coordinating anion in aqueous solutions. d-nb.info Consequently, dissolving this compound in water results in the formation of the Eu(III) aqua ion, [Eu(H₂O)₉]³⁺. d-nb.info The luminescence spectrum of this species serves as a baseline for studying the effects of ligand complexation. The electronic transitions observed in the emission spectrum correspond to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state manifold (⁷F₀, ⁷F₁, ⁷F₂, etc.). d-nb.infoosti.gov

Table 2: Key Electronic Transitions in Eu(III) Luminescence
TransitionApproximate Wavelength (nm)CharacteristicsReference
⁵D₀ → ⁷F₀~580Hypersensitive, often weak, number of peaks indicates number of species osti.gov
⁵D₀ → ⁷F₁~590Magnetic dipole transition, intensity is largely independent of coordination environment osti.gov
⁵D₀ → ⁷F₂~615Electric dipole transition, "hypersensitive," intensity is highly sensitive to the coordination environment osti.gov
⁵D₀ → ⁷F₃~650Typically weak osti.gov
⁵D₀ → ⁷F₄~700Intensity is sensitive to the coordination environment osti.gov

Free Energy Calculations for Ligand Exchange Reactions

Free energy calculations represent one of the most computationally demanding but insightful types of theoretical investigations. They can be used to determine the thermodynamics and kinetics of ligand exchange reactions, which are fundamental to understanding the formation and stability of complexes in solution.

These calculations are vital for predicting the stability constants of complexes and the rates at which they form and dissociate. For a system involving this compound, such calculations could be used to quantify the preference of the Eu(III) ion for different ligands over water or triflate ions, providing a quantitative basis for designing new functional materials and extraction processes.

Emerging Research Directions and Future Perspectives

The unique catalytic and photophysical properties of Europium(III) trifluoromethanesulfonate (B1224126), also known as europium triflate, position it as a compound of significant interest for future research and development. Emerging trends focus on harnessing its potential in increasingly sophisticated applications, from novel catalytic systems to advanced materials and biomedical probes. The following sections explore the key directions shaping the future of this versatile lanthanide salt.

Q & A

Q. What are the standard protocols for safely handling Europium(III) trifluoromethanesulfonate in laboratory settings?

this compound requires strict safety measures due to its skin and eye irritation hazards (GHS Category 2/2A). Key protocols include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles to prevent direct contact .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of dust or aerosols .
  • Waste disposal: Segregate waste and collaborate with certified hazardous waste management services to prevent environmental contamination .
  • Storage: Keep in airtight, labeled containers in a cool, dry environment to minimize hygroscopic degradation .

Q. What methodologies are recommended for synthesizing this compound from europium oxide precursors?

Two validated synthesis routes include:

  • Direct dissolution of Eu₂O₃ : React europium(III) oxide with trifluoromethanesulfonic acid under anhydrous conditions. Filter and recrystallize the product from ethanol to obtain high-purity Eu(CF₃SO₃)₃ .
  • Chloride intermediate method : Dissolve Eu₂O₃ in concentrated HCl, followed by ethanol addition. Precipitate the triflate salt by adding trifluoromethanesulfonic acid and ethyl ether, then dry at 50°C .
  • Purity verification : Confirm stoichiometry via elemental analysis (e.g., EDTA titrations for Eu³⁺ content) .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • Thermal analysis : Thermogravimetric analysis (TGA) under nitrogen identifies decomposition steps (e.g., loss of coordinated solvents) and thermal stability up to 300°C .
  • Luminescence spectroscopy : Monitor Eu³⁺ emission bands (e.g., ⁵D₀→⁷F₂ transition at 614 nm) to confirm ligand coordination and absence of quenching impurities .
  • X-ray diffraction (XRD) : Compare experimental powder patterns with crystallographic databases to verify phase purity .

Advanced Research Questions

Q. How does the luminescent behavior of this compound facilitate its use in cellular imaging studies?

Eu³⁺ ions exhibit unique luminescent "fingerprints" due to their sharp emission lines and long lifetimes (~ms), enabling time-gated imaging to suppress autofluorescence. Key steps include:

  • Cell staining : Incubate CHO cells with Eu(CF₃SO₃)₃ solutions (0.1–0.2 mM) to allow binding to glycocalyx components .
  • Spectral analysis : Use confocal microscopy with 394 nm excitation and collect emission spectra pixel-by-pixel. Background subtraction reveals site-specific binding via unchanged emission fine structure .
  • Quantitative mapping : Correlate luminescence intensity with extracellular Ca²⁺ flux in gravitropic plant cells, leveraging Eu³⁺ as a calcium analog .

Q. What experimental approaches resolve discrepancies in reported solubility or coordination properties of this compound?

Discrepancies arise from varying hydration states or solvent interactions. Mitigation strategies:

  • Solvent control : Use rigorously dried acetonitrile or DMF for anhydrous studies, as water competes for coordination sites .
  • NMR spectroscopy : Analyze ¹⁷O chemical shifts in aqueous solutions (e.g., 0.12 M Eu³⁺) to assess hydration number and magnetic susceptibility effects .
  • Comparative titrations : Cross-validate EDTA complexometric titrations with ICP-OMS for accurate Eu³⁺ quantification .

Q. How can NMR spectroscopy be optimized to study the magnetic susceptibility and hydration states of this compound in solution?

  • Isotopic enrichment : Use ¹⁷O-enriched water to enhance NMR signal sensitivity for studying Eu³⁺-water interactions .
  • Concentration calibration : Prepare a series of solutions (0.025–0.2 M Eu³⁺) to establish a linear relationship between ¹⁷O shift and concentration, avoiding signal saturation .
  • Temperature control : Maintain consistent temperature (e.g., 25°C) to minimize thermal broadening of peaks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.